
N-(2,6-Dimethyl-phenyl)-succinamic acid
Overview
Description
N-(2,6-Dimethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a succinamic acid moiety attached to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid typically involves the reaction of 2,6-dimethylaniline with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethyl-phenyl)-succinamic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,6-Dimethyl-phenyl)-succinamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,6-Dimethyl-phenyl)-succinamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of a succinamic acid moiety.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide group, leading to different chemical properties and reactivity.
Uniqueness
N-(2,6-Dimethyl-phenyl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of the 2,6-dimethylphenyl group with the succinamic acid moiety makes it a versatile compound for various research and industrial applications.
Biological Activity
N-(2,6-Dimethyl-phenyl)-succinamic acid, also known as 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a succinamic acid backbone with a 2,6-dimethylphenyl substituent. Its molecular formula is , and it contains an amide functional group which is crucial for its biological activity. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.
Property | Details |
---|---|
Molecular Formula | |
Functional Groups | Amide (N-H), Carbonyl (C=O) |
Solubility | Soluble in organic solvents |
Melting Point | Specific data not widely published |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The exact mechanisms remain to be fully elucidated.
The biological effects of this compound are believed to arise from its interactions with specific enzymes and receptors. The amide functional group plays a critical role in these interactions, potentially leading to modulation of enzymatic activity and receptor signaling pathways. Further research is necessary to clarify these mechanisms.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the synthesis of this compound through the reaction of succinic anhydride with 2,6-dimethylaniline. The resulting compound was characterized using X-ray diffraction methods, confirming its crystal structure and purity.
- Pharmacological Potential : Although direct studies on this compound are sparse, its derivatives have been explored for various pharmacological activities including anticonvulsant and analgesic effects. This suggests that this compound could share similar therapeutic potentials.
- Comparative Analysis with Other Derivatives : In comparative studies with other succinamic acid derivatives, this compound was noted for its unique steric configuration due to the placement of methyl groups on the phenyl ring. This configuration may influence its solubility and reactivity compared to other compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,6-Dimethyl-phenyl)-succinamic acid, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution, reacting 2,6-dimethylaniline with succinic anhydride in an aprotic solvent (e.g., THF or DCM). Key optimization steps include:
- Maintaining anhydrous conditions to prevent hydrolysis.
- Adjusting stoichiometric ratios (1:1.2 molar ratio of amine to anhydride).
- Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7).
- Purification via recrystallization from ethanol/water mixtures. Structural confirmation should follow using spectroscopic and crystallographic methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm, integrating for 3H), methyl groups (δ 2.2–2.4 ppm), and amide NH (δ 8.5–9.5 ppm). Carboxylic acid protons may appear broad (δ 12–13 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 235.3 and fragmentation patterns consistent with succinamic acid derivatives. Cross-validate with X-ray crystallography for absolute configuration .
Q. How can researchers determine the solubility profile of this compound for experimental design?
Methodological Answer: Conduct solubility screens in polar (water, methanol), semi-polar (DMSO, acetone), and non-polar solvents (hexane) at 25°C and elevated temperatures (50–60°C). Use dynamic light scattering (DLS) to assess aggregation. For aqueous solubility, adjust pH (pKa ~5.59) to enhance ionization .
Advanced Research Questions
Q. How should discrepancies between computational molecular models and experimental crystallographic data be resolved?
Methodological Answer:
- Re-optimize computational parameters (e.g., DFT functionals, basis sets) to account for crystal packing effects.
- Validate experimental data using software like PLATON to check for missed symmetry or twinning.
- Cross-reference with spectroscopic data to confirm protonation states or conformational flexibility .
Q. What advanced refinement strategies in SHELXL are recommended for high-resolution crystallographic studies of this compound?
Methodological Answer:
- Use anisotropic displacement parameters for non-H atoms.
- Apply restraints to disordered regions (e.g., methyl groups).
- Validate refinement with R-factor convergence (<5% discrepancy).
- Employ the TWIN command for handling twinned data. SHELXL’s robust algorithms ensure precise electron density maps .
Q. How can analytical methods be validated to distinguish this compound from structurally similar biomarkers (e.g., succinimide)?
Methodological Answer:
- Chromatography : Optimize HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate m/z values (Δ <0.001).
- Spike-and-Recovery : Add pure analyte to biological matrices (plasma, urine) to assess method accuracy.
- Reference corrections in prior studies to avoid misidentification .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted anhydride.
- Monitor reaction kinetics via in-situ IR to terminate at optimal conversion (~95%).
Q. Data Contradiction and Validation
Q. How should researchers address conflicting NMR and X-ray data regarding protonation states?
Methodological Answer:
- Perform variable-temperature NMR to assess dynamic proton exchange.
- Use neutron diffraction (if feasible) to resolve hydrogen atom positions.
- Validate with pH-dependent solubility studies to correlate ionization states .
Q. What steps ensure reproducibility in crystallographic studies of polymorphic forms?
Methodological Answer:
Properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANORGLROOXVGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320459 | |
Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24245-01-0 | |
Record name | 24245-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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